molecular formula C8H10BrNO3S B2568216 3-Bromo-4-ethoxybenzene-1-sulfonamide CAS No. 749253-28-9

3-Bromo-4-ethoxybenzene-1-sulfonamide

Cat. No.: B2568216
CAS No.: 749253-28-9
M. Wt: 280.14
InChI Key: HPKXXQSZGWJJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a bromine atom at the 3-position and an ethoxy group at the 4-position of the benzene ring. This compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and fine chemical industries, owing to its reactive sulfonamide moiety and halogenated aromatic structure .

Properties

IUPAC Name

3-bromo-4-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXXQSZGWJJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxybenzene-1-sulfonamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Key Differences :

  • Halogen Type : Bromine (in the target compound) vs. chlorine (in analogues) influences electron-withdrawing effects and molecular weight.
  • Substituent Position : Ethoxy at the 4-position (target) vs. methoxy at 2- or 3-positions (analogues) alters steric bulk and solubility.
  • Functional Groups: Amino and methyl groups in analogues (e.g., ) enhance nucleophilicity and modulate reactivity compared to the target’s ethoxy group.

Economic Considerations

Pricing data (from CymitQuimica) highlight cost variations influenced by substituents and scale:

Compound Name Ref Code 50 mg Price (€) 500 mg Price (€)
3-Bromo-4-ethoxybenzene-1-sulfonamide 3D-ZEB25328 542.00 1,488.00
4-Chloro-2-methoxybenzene-1-sulfonamide 3D-ZEB25352 598.00 1,649.00

The target compound is 12% cheaper at the 50 mg scale compared to 4-Chloro-2-methoxybenzene-1-sulfonamide but becomes 10% more cost-effective at 500 mg, suggesting economies of scale favor bulk procurement .

Molecular and Physical Properties

Calculated molecular weights and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₈H₉BrNO₃S 279.12 (calculated) Br (3), OEt (4)
4-Chloro-2-methoxybenzene-1-sulfonamide C₇H₈ClNO₃S 221.66 (calculated) Cl (4), OMe (2)
3-Amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide C₁₃H₁₃BrN₂O₂S 341.22 NH₂ (3), Me (4), Br (Ar)

Notable Trends:

  • Bromine increases molecular weight significantly compared to chlorine.
  • Ethoxy groups contribute to higher hydrophobicity than methoxy.

Biological Activity

3-Bromo-4-ethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol. It belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Sulfonamides are known to exhibit pharmacological activities such as:

  • Inhibition of Carbonic Anhydrase : This enzyme plays a critical role in regulating pH and fluid balance in tissues.
  • Inhibition of Dihydropteroate Synthetase : This mechanism is significant in bacterial growth inhibition, making sulfonamides useful as antimicrobial agents.

The exact mechanism for this compound remains partially elucidated, but it is believed to involve electrophilic aromatic substitution reactions typical of benzene derivatives.

Biological Activity and Applications

Research indicates that this compound may have potential applications in various fields:

  • Medicinal Chemistry : The compound is studied for its potential as a pharmaceutical intermediate, particularly in developing new drugs targeting specific diseases.
  • Biological Research : It has been evaluated for its interactions with biomolecules, which could lead to insights into disease mechanisms and therapeutic strategies.

Case Studies

Recent studies have highlighted the biological effects of sulfonamide derivatives, including those similar to this compound:

  • A study evaluating the effects of benzene sulfonamides on perfusion pressure and coronary resistance demonstrated significant changes in cardiac function when these compounds were administered . This suggests potential cardiovascular applications.
CompoundDoseEffect on Perfusion PressureEffect on Coronary Resistance
Control-BaselineBaseline
Benzene Sulfonamide0.001 nMDecreasedDecreased
Compound 2 (2-Hydrazinocarbonyl)0.001 nMDecreasedNot Significant
Compound 3 (4-Aminoethyl)0.001 nMNot SignificantDecreased

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Theoretical models suggest that sulfonamides can interact with calcium channels, which may influence their pharmacokinetic profiles .

Key Pharmacokinetic Parameters

ParameterValue
SolubilityModerate
PermeabilityVariable
Metabolic StabilityModerate to High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.